![molecular formula C13H15FN2O B2738551 N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2189497-96-7](/img/structure/B2738551.png)
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide, also known as FL-APB, is a synthetic compound that belongs to the class of designer drugs. This compound has been widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and neurotransmission. The exact mechanism of action of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can result in increased motivation, reward-seeking behavior, and euphoria. It has also been shown to have anxiolytic effects, reducing anxiety and stress levels in animal models. However, further research is needed to fully understand the long-term effects of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide on the brain and body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide in lab experiments is its unique properties as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of various neurological disorders and for studying the effects of dopamine on the brain. However, N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic compound and has not been extensively studied in humans. Its long-term effects on the brain and body are still unknown, and caution should be exercised when working with this compound.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide. One potential application is in the treatment of Parkinson's disease, where it may be able to increase dopamine levels in the brain and alleviate symptoms. Further research is also needed to fully understand the mechanism of action of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide and its effects on the brain and body. Additionally, more studies are needed to determine the safety and efficacy of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide in humans before it can be used as a potential treatment for neurological disorders.
In conclusion, N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic compound that has been widely used in scientific research for its potential applications in neuroscience and pharmacology. It acts as a dopamine reuptake inhibitor and has been shown to have a range of biochemical and physiological effects on the brain. While it has potential as a treatment for various neurological disorders, caution should be exercised when working with this compound, and further research is needed to fully understand its effects on the brain and body.
Synthesemethoden
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with pyrrolidine and propargyl bromide. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been widely used in scientific research for its potential applications in neuroscience and pharmacology. It has been shown to have an affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-[1-(2-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-13(17)15-10-7-8-16(9-10)12-6-4-3-5-11(12)14/h2-6,10H,1,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUVEPDRWQVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

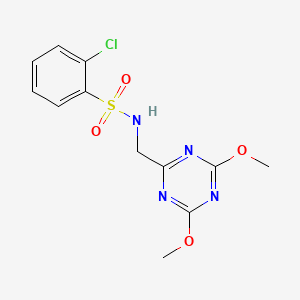
![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)
![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)
![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)
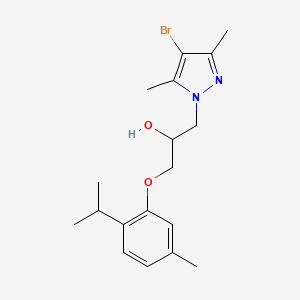
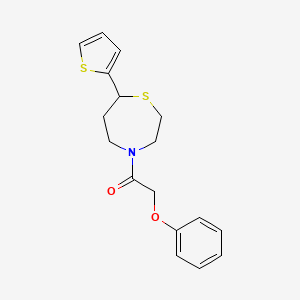
![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)
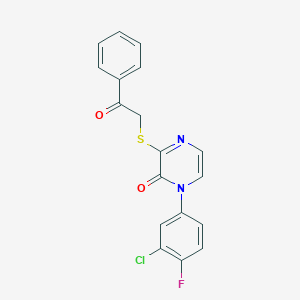
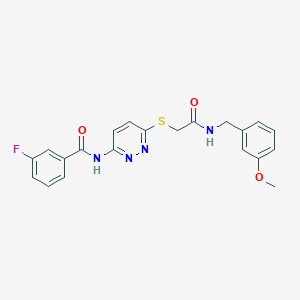
![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)
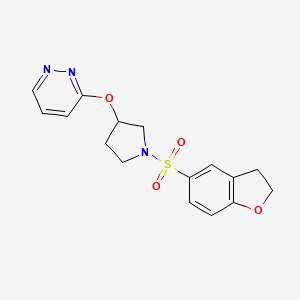
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)
![1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2738490.png)